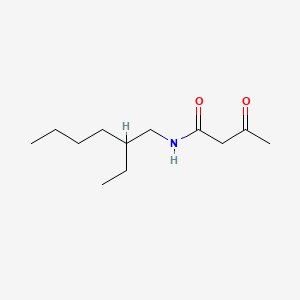

N-(2-Ethylhexyl)-3-oxobutyramide

Übersicht

Beschreibung

N-(2-Ethylhexyl)-3-oxobutyramide is a chemical compound that is not widely documented in the literature. It is related to 2-ethylhexyl acrylate, a common compound used in the production of various polymers .

Synthesis Analysis

The synthesis of related compounds such as 2-ethylhexyl acrylate involves processes like atom transfer radical polymerization (ATRP), reverse atom transfer radical polymerization (RATRP), and conventional free radical polymerization (FRP) . The exact synthesis process for this compound is not clearly documented in the available literature.Wissenschaftliche Forschungsanwendungen

Antitumor Activity

- The antitumor activity of related compounds, such as 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazone), has been studied. It was found that the antitumor activity in rats is dependent on dietary intake of cupric ion, highlighting the importance of environmental and dietary trace metals on drug activity (Petering, Buskirk, & Crim, 1967).

Biocatalysis

- Pseudomonas stutzeri, containing NAD-independent lactate dehydrogenases, was used to convert 2-hydroxybutyrate into 2-oxobutyrate, an important intermediate in chemical, drug, and food industries. This demonstrates the utility of microbial biocatalysis in producing chemical intermediates (Gao et al., 2010).

Drug Pharmacokinetics

- Pharmacokinetic studies on derivatives of dolastatin 10, which inhibit microtubule assembly, revealed insights into dose-limiting toxicities and maximum tolerated doses. These studies are crucial for understanding the safe and effective use of these compounds in chemotherapy (de Jonge et al., 2005).

Environmental Contaminants

- Studies on the effects of mono-2-ethylhexyl phthalate (MEHP), a related compound, on oxidative stress responses in human placental cells have been conducted. This research provides valuable insights into environmental contaminants and their potential impact on human health (Tetz et al., 2013).

Chemical Synthesis

- The use of 2-ethoxymethylene-3-oxobutanenitrile in the synthesis of heterocycles with biological activity was explored. These compounds showed activity against bacteria, filamentous fungi, and tumor cells, highlighting the potential for developing new therapeutic agents (Černuchová et al., 2005).

Radiolysis in Nuclear Fuel Processing

- Research on the radiolytic degradation of di-2-ethylhexylbutyramide (DEHBA) in nuclear fuel processing showed how chemical environments impact the radiation chemistry of DEHBA, which is crucial for understanding its behavior in nuclear fuel reprocessing (Horne et al., 2020).

Enzymatic Activity

- The effects of 2-oxobutyrate and its condensation products on lactate dehydrogenase activity were studied, providing insights into enzymatic interactions and potential therapeutic applications (Wilkinson, Jenkins, & Tuey, 1968).

Hepatic Peroxisome Proliferation

- The impact of plasticizers like di-(2-ethylhexyl) phthalate on hepatic peroxisome proliferation was investigated, offering information on how certain compounds can affect liver function and metabolism (Moody & Reddy, 1978).

Wirkmechanismus

Target of Action

N-(2-Ethylhexyl)-3-oxobutyramide, also known as Acetoacetic Acid 2-Ethylhexyl Amide, is a type of phthalate . Phthalates are endocrine-disrupting chemicals that can induce neurological disorders . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Phthalates, including this compound, affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

Phthalates dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The degradation pathway of phthalates involves their decomposition into phthalates (DBP) and Diuretic sylycol (DEP), then further to Phthalic acid (PA). PA is oxidized, dehydrogenated, and decarboxylated into protocatechins, further entering the TCA cycle through orthotopic ring opening .

Pharmacokinetics

It is known that these compounds can be slowly and insignificantly removed or degraded by non-biological processes such as hydrolysis and photodecomposition . Biodegradation of phthalates using microorganisms could play a significant role .

Result of Action

The exposure to phthalates can lead to various health effects. For instance, prenatal exposure to mono-(2-ethylhexyl) phthalate (MEHP) resulted in hypoplastic forebrain regions and open neural tubes in the forebrain, midbrain, hindbrain, or caudal neural tube in CD-1 mouse embryos .

Action Environment

Phthalates are used in many industrial and consumer products, many of which pose potentially high exposure . Environmental factors such as the presence of these products can influence the action, efficacy, and stability of phthalates. The environmental fate of phthalates has a significant impact on their environmental degradation and distribution .

Eigenschaften

IUPAC Name |

N-(2-ethylhexyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h11H,4-9H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFRXXNXIQJSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90954487 | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32837-36-8 | |

| Record name | N-(2-Ethylhexyl)acetoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32837-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032837368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethylhexyl)-3-oxobutanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethylhexyl)-3-oxobutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the advantages of incorporating N-(2-Ethylhexyl)-3-oxobutyramide in this lithium extraction system?

A1: While the study doesn't directly compare the performance of the novel system with and without this compound, it highlights a key advantage related to Tributyl phosphate (TBP). The optimized system achieved high lithium extraction (94.55%) with a significantly reduced TBP concentration (31.37% vol.). [] This reduction in TBP is beneficial as high TBP concentrations can lead to equipment corrosion. It's possible that this compound contributes to this enhanced extraction efficiency at lower TBP concentrations, but further investigation is required to confirm this.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.